molecular formula C18H14F3N3O5S B118331 Toltrazuril sulfoxide CAS No. 69004-15-5

Toltrazuril sulfoxide

Cat. No.: B118331
CAS No.: 69004-15-5
M. Wt: 441.4 g/mol
InChI Key: QWKYIPKCLAUFCM-UHFFFAOYSA-N
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Description

Toltrazuril sulfoxide is a derivative of toltrazuril, a triazinetrione compound. It is primarily used as an antiprotozoal agent, effective against various stages of protozoan parasites. This compound is particularly significant in veterinary medicine for the treatment and prevention of coccidiosis in poultry and swine.

Mechanism of Action

Target of Action

Toltrazuril Sulfoxide, a transient intermediary metabolite of Toltrazuril, targets Coccidia parasites . Coccidia are intracellular parasites that cause significant economic losses in livestock due to diseases like coccidiosis .

Mode of Action

this compound acts by interfering with the nuclear division of the coccidial cell, affecting the mitochondrial respiratory chain, and disrupting the respiratory and metabolic functions of the parasite . This interaction results in the inhibition of the parasite’s intracellular developmental stages, including those of schizogony and gametogony .

Biochemical Pathways

Toltrazuril is metabolized to this compound, which is then further metabolized to the reactive Toltrazuril Sulfone . These metabolic transformations are crucial for the compound’s antiprotozoal activity.

Pharmacokinetics

Following oral administration, Toltrazuril is rapidly absorbed and converted to this compound, which is then metabolized to Toltrazuril Sulfone . The mean plasma concentrations of Toltrazuril peak at around 4-5 hours after dosing . Toltrazuril Sulfone, the final metabolite, is more slowly eliminated, with average half-lives of 231 and 245 hours . This prolonged elimination half-life could be interpreted as the persistent clinical efficacy of Toltrazuril in the treatment of protozoal parasites infection .

Result of Action

The action of this compound results in the inhibition of the intracellular developmental stages of the Coccidia parasites . This leads to the disruption of the parasite’s life cycle, thereby preventing the occurrence of coccidiosis in the host organism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s concentration in plasma and its rate of metabolism can vary depending on the dosage and the method of administration

Biochemical Analysis

Biochemical Properties

Toltrazuril Sulfoxide plays a crucial role in biochemical reactions. It is rapidly converted from Toltrazuril and then further metabolized to the reactive Toltrazuril Sulfone

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its transformation from Toltrazuril and its further metabolism to Toltrazuril Sulfone . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is noted for its prolonged elimination half-life, which could be interpreted as the persistent clinical efficacy of Toltrazuril in the treatment of protozoal parasites infection

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, following a single oral administration of Toltrazuril at 10 and 20 mg/kg to male pigs, the mean Toltrazuril concentration in plasma peaked at different levels

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is a metabolite of Toltrazuril and is further metabolized to Toltrazuril Sulfone

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is known to accumulate in the jejunum, the primary predilection site of C. suis, independently of the administration route

Preparation Methods

Synthetic Routes and Reaction Conditions

Toltrazuril sulfoxide is synthesized through the oxidation of toltrazuril. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Toltrazuril sulfoxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to toltrazuril sulfone.

    Reduction: Under specific conditions, this compound can be reduced back to toltrazuril.

    Substitution: Various substitution reactions can occur at the sulfoxide group, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Toltrazuril sulfone: Formed through further oxidation.

    Toltrazuril: Formed through reduction.

    Various substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

Toltrazuril sulfoxide has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the determination of residues in food products.

    Biology: Studied for its effects on protozoan parasites and its metabolic pathways.

    Medicine: Investigated for its potential use in treating protozoal infections in animals.

    Industry: Used in the formulation of veterinary drugs for the prevention and treatment of coccidiosis.

Comparison with Similar Compounds

Similar Compounds

    Toltrazuril: The parent compound, also used as an antiprotozoal agent.

    Toltrazuril sulfone: A further oxidized derivative with similar antiprotozoal properties.

    Diclazuril: Another triazine-based antiprotozoal agent used in veterinary medicine.

Uniqueness

Toltrazuril sulfoxide is unique in its intermediate oxidation state, providing a balance between the parent compound and the fully oxidized sulfone. This intermediate state allows for specific applications where a moderate level of oxidation is desired, offering a distinct advantage in certain therapeutic contexts.

Properties

IUPAC Name

1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKYIPKCLAUFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437844
Record name Toltrazuril sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69004-15-5
Record name Toltrazuril sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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